9H-Fluorene-3-acetamide, N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-3-acetamide, N-hydroxy- is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.2692 g/mol . This compound is known for its unique structure, which includes a fluorene backbone with an acetamide group and a hydroxyl group attached. It is also referred to by other names such as N-Hydroxy-2-acetamidofluorene and N-Hydroxy-2-acetaminofluorene .
Vorbereitungsmethoden
The synthesis of 9H-Fluorene-3-acetamide, N-hydroxy- can be achieved through various synthetic routes. One common method involves the reaction of 9H-fluorene with acetic anhydride in the presence of a catalyst to form 9H-fluorene-3-acetamide. This intermediate is then hydroxylated using hydroxylamine hydrochloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
9H-Fluorene-3-acetamide, N-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into various hydroxyfluorene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-3-acetamide, N-hydroxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9H-Fluorene-3-acetamide, N-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the acetamide group can participate in nucleophilic and electrophilic reactions, affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene-3-acetamide, N-hydroxy- can be compared with other similar compounds such as:
N-Hydroxy-2-acetamidofluorene: Similar structure but different functional groups.
N-Hydroxy-2-acetaminofluorene: Another closely related compound with slight variations in its chemical structure.
These compounds share similar properties but differ in their specific reactivity and applications, highlighting the uniqueness of 9H-Fluorene-3-acetamide, N-hydroxy-.
Eigenschaften
CAS-Nummer |
31339-04-5 |
---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(9H-fluoren-3-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C15H13NO2/c17-15(16-18)8-10-5-6-12-9-11-3-1-2-4-13(11)14(12)7-10/h1-7,18H,8-9H2,(H,16,17) |
InChI-Schlüssel |
VVHSFDYCBPHPHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)CC(=O)NO)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.